molecular formula C13H16N2.HCl B1139126 PentamethyleneQuinazoline HCl CAS No. 61939-12-6

PentamethyleneQuinazoline HCl

Cat. No.: B1139126
CAS No.: 61939-12-6
M. Wt: 236 g/mol
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Description

PentamethyleneQuinazoline Hydrochloride is a chemical compound belonging to the quinazoline family. It is a white crystalline powder that is soluble in water and has a molecular weight of 247.7 g/mol. Quinazoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Properties

CAS No.

61939-12-6

Molecular Formula

C13H16N2.HCl

Molecular Weight

236 g/mol

Synonyms

Azepino[2,1-b]quinazoline, (6,7,8,9,10,12-hexahydro-),hydrochloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: PentamethyleneQuinazoline Hydrochloride can be synthesized through various methods. One common approach involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . Another method includes the photochemical oxidation of 2,3-polymethylene-quinazoline derivatives . The mechanochemical approach is generally preferred for quinazolines, while solid-state melt reactions are more efficient for derivatives of (iso)nicotinic-based hydrazones .

Industrial Production Methods: Industrial production of PentamethyleneQuinazoline Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization from solvents like acetonitrile .

Chemical Reactions Analysis

Types of Reactions: PentamethyleneQuinazoline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Photochemical oxidation to form oxo derivatives.

    Reduction: Reduction of quinazolinones to quinazoline compounds.

    Substitution: Electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or photochemical methods.

    Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often uses reagents like chloro acetonitrile in anhydrous conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced quinazoline compounds.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

PentamethyleneQuinazoline Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a diuretic and antihypertensive agent.

    Industry: Utilized in the development of luminescent materials and fluorescent probes for bioimaging.

Mechanism of Action

The mechanism of action of PentamethyleneQuinazoline Hydrochloride involves interference with specific molecular targets and pathways. For example, quinazoline derivatives like Metolazone act by inhibiting sodium reabsorption in the renal tubules, leading to increased excretion of sodium and water . This mechanism is primarily responsible for its diuretic and antihypertensive effects.

Comparison with Similar Compounds

PentamethyleneQuinazoline Hydrochloride can be compared with other similar compounds, such as:

    Deoxypeganine: Undergoes similar photochemical oxidation to form oxo derivatives.

    Peganine: Another quinazoline alkaloid with comparable chemical properties.

    Tetramethylenequinazoline: Similar in structure but with different stability and reactivity.

Uniqueness: PentamethyleneQuinazoline Hydrochloride stands out due to its specific molecular structure, which imparts unique biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings.

Q & A

Q. What are the recommended methodologies for synthesizing PentamethyleneQuinazoline HCl in laboratory settings?

A robust synthesis protocol involves multi-step organic reactions, including cyclization and hydrochloride salt formation. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and verifying purity through HPLC or NMR. For reproducibility, document reagent stoichiometry, catalyst selection (e.g., palladium-based catalysts for cross-coupling), and purification techniques (e.g., column chromatography). Always cross-validate spectral data with existing literature to confirm structural integrity .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

Use a factorial design to systematically test stability across pH ranges (e.g., 2–12) and temperatures (e.g., 25°C–60°C). Prepare buffered solutions, incubate the compound, and quantify degradation via UV-Vis spectroscopy or mass spectrometry. Include control groups (e.g., inert atmosphere vs. ambient conditions) to isolate oxidative degradation effects. Statistical tools like ANOVA can identify significant variables impacting stability .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Combine spectroscopic (FTIR, NMR) and chromatographic (HPLC, LC-MS) methods to confirm molecular structure and purity. Thermal stability can be assessed via DSC/TGA, while solubility profiles require shake-flask methods with solvents of varying polarity. For reproducibility, adhere to ICH guidelines for validation parameters (e.g., LOD/LOQ in HPLC) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Address this by:

  • Standardizing protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Conducting dose-response curves across multiple models (e.g., in vitro vs. ex vivo).
  • Applying meta-analysis to pooled data, adjusting for confounding variables (e.g., solvent carriers affecting bioavailability) .

Q. What theoretical frameworks guide mechanistic studies of this compound’s enzyme inhibition?

Link hypotheses to established biochemical theories (e.g., Michaelis-Menten kinetics for enzyme-substrate interactions). Use computational tools (molecular docking, MD simulations) to predict binding affinities and validate experimentally via SPR or fluorescence quenching. Cross-reference results with structural analogs to identify pharmacophore contributions .

Q. How should researchers optimize experimental designs for high-throughput screening (HTS) of derivatives?

Implement a split-plot design to reduce variability:

  • Primary variables (e.g., substituent groups) tested in whole plots.
  • Secondary variables (e.g., concentration gradients) in subplots. Automate data collection using plate readers and apply machine learning (e.g., random forests) to prioritize hits based on activity-clustering patterns .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Strictly control raw material quality (e.g., supplier certifications, CoA verification).
  • Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR).
  • Apply QbD principles to identify critical process parameters (CPPs) via DOE .

Q. How can researchers address low reproducibility in cytotoxicity assays?

  • Pre-treat cell lines with mycoplasma tests and standardize passage numbers.
  • Include reference compounds (e.g., doxorubicin) as internal controls.
  • Validate assays using orthogonal methods (e.g., ATP luminescence vs. MTT) .

Data Interpretation and Reporting

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity?

Use non-linear regression (e.g., sigmoidal curves) to calculate EC50/LC50 values. For non-parametric data, apply Kaplan-Meier survival analysis or Cox proportional hazards models. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How should conflicting results between in silico predictions and in vitro data be addressed?

Re-evaluate computational parameters (e.g., force field accuracy, solvation models). Experimentally validate key predictions (e.g., binding site mutagenesis) and refine models iteratively. Publish negative results to improve community-wide model training .

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